molecular formula C18H24N4O4 B2389723 N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide CAS No. 894032-34-9

N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2389723
CAS No.: 894032-34-9
M. Wt: 360.414
InChI Key: VRVMKZFXPXFUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

  • Research has detailed the molecular interaction of certain antagonists with cannabinoid receptors, providing insights into the structural and conformational aspects crucial for binding affinity and activity. This knowledge contributes to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).

Structural and Conformational Analysis

  • Studies on the crystal structure and molecular conformation of solvated analogs have been conducted to explore their potential as antineoplastic agents. These analyses provide valuable information for the design of compounds with enhanced biological activity and stability (Banerjee et al., 2002).

Receptor Antagonist Effects

  • Investigations into the effects of specific compounds on serotonin-containing neurons highlight their potential as receptor antagonists. This research is fundamental in the development of drugs targeting serotonin receptors for various neurological and psychiatric disorders (Craven et al., 1994).

Analgesic and Anti-inflammatory Agents

  • The synthesis and biological evaluation of novel compounds derived from visnaginone and khellinone demonstrate significant analgesic and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

Antihypertensive and Antiarrhythmic Activities

  • Synthesis and testing of pyrrolidin-2-one and pyrrolidine derivatives reveal compounds with strong antihypertensive and antiarrhythmic activities. Such research is pivotal for discovering new treatments for cardiovascular diseases (Malawska et al., 2002).

Pharmacological Activity Studies

  • Compounds exhibiting selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells have been identified, marking a significant advance in the fight against bacterial resistance. This research opens new avenues for developing strategies to eradicate persistent bacterial infections (Kim et al., 2011).

Properties

IUPAC Name

1-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-26-15-4-2-14(3-5-15)22-11-13(10-16(22)23)20-18(25)21-8-6-12(7-9-21)17(19)24/h2-5,12-13H,6-11H2,1H3,(H2,19,24)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVMKZFXPXFUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.